3-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with fluorophenyl and methoxyphenyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for drug development and other scientific research applications.
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine with aromatic aldehydes and ketones, followed by the reduction of the obtained azomethines with sodium borohydride (NaBH4) to afford secondary propanaryl-amines . These intermediates can then undergo cyclization reactions to form the desired pyrazolo[1,5-a]pyrimidine scaffold.
Chemical Reactions Analysis
3-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl positions, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex heterocyclic structures and functionalized derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential as a bioactive molecule.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is utilized in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as imidazo[1,2-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. These compounds share a similar core structure but differ in their substituents and functional groups, which can significantly impact their chemical and biological properties. The presence of the fluorophenyl and methoxyphenyl groups in this compound imparts unique characteristics, such as enhanced stability and specific binding affinities, making it a distinct and valuable compound for various applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O/c1-13-19(15-3-7-16(21)8-4-15)20-22-12-11-18(24(20)23-13)14-5-9-17(25-2)10-6-14/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWHMMOCMLEZFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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